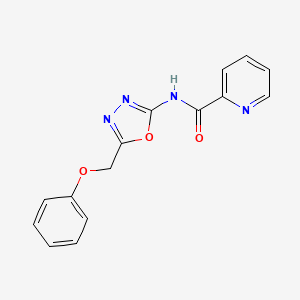
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide” is a complex organic compound. It contains a picolinamide moiety, which is a derivative of picolinic acid . Picolinamide itself is a compound with the molecular formula C6H6N2O .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been used to obtain 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . Another process involves coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols .Chemical Reactions Analysis
The chemical reactions involving picolinamide have been studied. For example, a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA)2 has been reported . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA)2 .科学的研究の応用
Antimicrobial and Antituberculosis Activities
1,3,4-Oxadiazole derivatives have been synthesized and tested for their biological activities, including antimicrobial and antituberculosis effects. For instance, compounds with 1,3,4-oxadiazole moieties have been evaluated against Mycobacterium tuberculosis, showing varying degrees of potency. The structure-activity relationship studies suggest that these compounds' antimicrobial efficacy could be attributed to the oxadiazole ring, a feature that might be explored in derivatives like N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide (Gezginci, Martin, & Franzblau, 1998).
Cancer Research
Picolinamide derivatives have been investigated for their role in cancer treatment. Specifically, compounds containing the picolinamide moiety have been synthesized and tested for their anticancer activities, indicating potential therapeutic applications in oncology. This suggests that this compound could also be explored for its anticancer properties, leveraging the bioactive nature of its structural components (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Neurological Disorders
Research on oxadiazole derivatives has extended into the development of treatments for neurological disorders. Some studies have identified these compounds as potential therapeutic agents for conditions like depression and epilepsy, indicating that the oxadiazole ring could contribute to neurological benefits. This opens up avenues for investigating this compound in the context of neuropharmacology (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antioxidant Properties
The antioxidant activity of compounds containing oxadiazole and picolinamide structures has been evaluated, highlighting their potential as antioxidants. This suggests that derivatives like this compound could also exhibit antioxidant properties, which are valuable in combating oxidative stress-related diseases (Shakir, Ariffin, & Abdulla, 2014).
特性
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXHJRIKPISPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

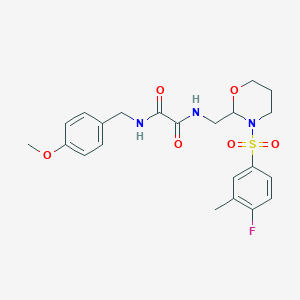
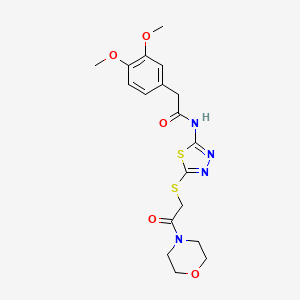

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

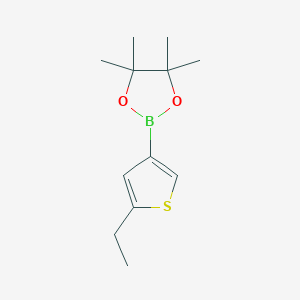


![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)

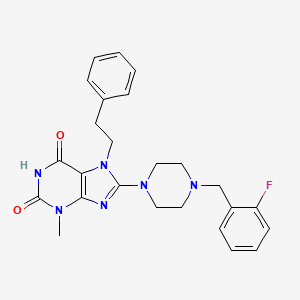
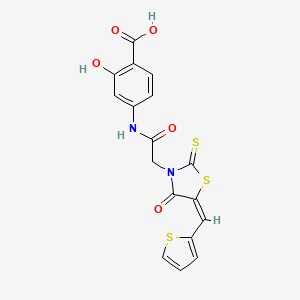
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)